molecular formula C15H18N2O2S B2881639 N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2881639
M. Wt: 290.4 g/mol
InChI Key: LLYWXSGKKWFVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-312121 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

WAY-312121 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: WAY-312121 is investigated for its potential use in treating various diseases due to its specific biological activity.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Related compounds have been shown to interact withacetylcholinesterase (AChE) and exhibit antimicrobial activity against various microbial species .

Mode of Action

Similar compounds have shown to inhibit ache , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine, enhancing nerve signal transmission .

Biochemical Pathways

Related compounds have been shown to inhibit ache , which would affect the cholinergic pathway involved in nerve signal transmission.

Result of Action

Related compounds have shown to inhibit ache , which could potentially enhance nerve signal transmission. They also exhibit antimicrobial activity , indicating a potential role in combating microbial infections.

Preparation Methods

The synthesis of WAY-312121 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of WAY-312121.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial production methods for WAY-312121 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

WAY-312121 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within WAY-312121 to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

WAY-312121 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-312121 lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other compounds in its class.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWXSGKKWFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.